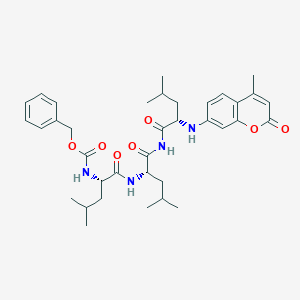

Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide

Vue d'ensemble

Description

Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide is a synthetic compound with the molecular formula C36H48N4O7 and a molecular weight of 648.79 g/mol . It is often used in biochemical research due to its specific properties and interactions with biological molecules.

Applications De Recherche Scientifique

Biochemical Applications

ZLLLal is primarily used as a molecular tool in biochemical assays and research. Its structure allows it to act as a substrate for various proteases, making it invaluable in studying enzyme kinetics and inhibition.

Protease Inhibition

- Inhibitory Effects : ZLLLal has been shown to effectively inhibit cathepsins B and L, which are cysteine proteases involved in various physiological processes, including protein degradation and apoptosis. This inhibition can be crucial for understanding the role of these enzymes in diseases such as cancer .

- Mechanism of Action : The compound acts by mimicking the natural substrates of these proteases, thus blocking their active sites and preventing substrate cleavage. This property has made ZLLLal a useful tool for investigating the mechanisms of proteolytic regulation in cellular processes .

Immunological Applications

ZLLLal's role extends beyond mere enzyme inhibition; it also plays a significant part in immunological studies.

Cytokine Regulation

Research indicates that ZLLLal can modulate the activity of certain cytokines, which are critical for immune responses. By inhibiting specific proteases involved in cytokine processing, ZLLLal can potentially influence inflammatory responses .

Case Studies

Several studies highlight the applications of ZLLLal in various research contexts:

Mécanisme D'action

Target of Action

The primary target of Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide is the proteasome , a cellular complex that breaks down proteins . This compound acts as a proteasome inhibitor .

Mode of Action

This compound interacts with the proteasome and blocks its action . This prevents the proteasome from breaking down proteins, leading to changes in cellular processes that depend on protein degradation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide typically involves the stepwise coupling of amino acids using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The benzyloxycarbonyl (Cbz) group is commonly used as a protecting group for the amino acids .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide can undergo various chemical reactions, including:

Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Major Products

The major products formed from these reactions include the individual amino acids and their oxidized derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with similar structural features but differing in the terminal functional group.

Benzyloxycarbonyl-leucyl-leucyl-phenylalanine: Another tripeptide with a different amino acid sequence.

Uniqueness

Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide is unique due to its specific sequence of leucine residues and the presence of the 4-methyl-coumaryl-7-amide group. This structure confers distinct biochemical properties, making it particularly useful in studies of protease activity and inhibition .

Activité Biologique

Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide (commonly referred to as ZLLL-MCA) is a synthetic peptide that has garnered attention due to its biological activity, particularly in relation to proteasome and calpain inhibition. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

ZLLL-MCA is characterized by its unique structure, which includes a benzyloxycarbonyl group, three leucine residues, and a 4-methylcoumaryl-7-amide moiety. Its chemical formula is with a molecular weight of approximately 648.35 daltons . The compound's solubility properties indicate that it is soluble in organic solvents such as acetone and DMF, making it suitable for various biochemical applications .

Proteasome Inhibition

ZLLL-MCA has been shown to selectively inhibit proteasome activity. Research indicates that it targets the degradation pathways within the proteasome, specifically affecting the breakdown of proteins tagged for degradation. The half-maximal inhibitory concentration (IC50) for ZLLL-MCA against the proteasome's succinyl-leucyl-leucyl-valyl-tyrosine substrate is approximately 100 nM . This potent inhibition suggests its potential utility in studies related to protein turnover and cellular homeostasis.

Calpain Inhibition

In addition to its effects on the proteasome, ZLLL-MCA also inhibits calpain, a calcium-dependent cysteine protease involved in various cellular processes including apoptosis and cytoskeletal remodeling. The IC50 for calpain inhibition by ZLLL-MCA is reported to be around 1.25 µM . This differential inhibition of calpain and proteasome activities allows researchers to dissect their roles in cellular physiology more effectively.

Biological Implications

The biological implications of ZLLL-MCA's inhibitory effects are significant:

- Neurite Outgrowth : Studies have demonstrated that inhibition of the proteasome can lead to neurite outgrowth in neuronal cell lines such as PC12 cells. Optimal concentrations for inducing neurite outgrowth were found to be 20 nM for ZLLL-MCA . This suggests a potential role in neuroregenerative therapies.

- Cellular Stress Response : The compound's ability to modulate proteasome and calpain activities implicates it in stress response pathways. For instance, heat-shock protein 90 (HSP90) has been identified as an endogenous inhibitor of the ZLLL-MCA degrading activity in the proteasome, linking stress responses with neurite outgrowth mechanisms .

Case Studies

Several case studies have illustrated the practical applications of ZLLL-MCA in research:

- Neuronal Studies : In vitro studies using PC12 cells have shown that treatment with ZLLL-MCA promotes neurite outgrowth, indicating its potential role as a neuroprotective agent or in enhancing neuronal plasticity.

- Cancer Research : The inhibition of proteasomal degradation pathways by ZLLL-MCA has been explored in cancer models, where altered protein turnover plays a critical role in tumor progression and survival.

- Muscle Degeneration : Research into muscle degeneration disorders has also utilized ZLLL-MCA to understand the balance between calpain and proteasome activities, providing insights into therapeutic strategies for muscle wasting conditions.

Summary Table of Biological Activities

| Activity | Target | IC50 Value | Biological Implication |

|---|---|---|---|

| Proteasome Inhibition | Proteasome | 100 nM | Potential neuroregenerative effects |

| Calpain Inhibition | Calpain | 1.25 µM | Role in apoptosis and cytoskeletal dynamics |

| Neurite Outgrowth Induction | Neuronal Cells | 20 nM | Neuroprotection and plasticity enhancement |

Propriétés

Numéro CAS |

152015-61-7 |

|---|---|

Formule moléculaire |

C36H48N4O7 |

Poids moléculaire |

648.8 g/mol |

Nom IUPAC |

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C36H48N4O7/c1-21(2)15-28(37-26-13-14-27-24(7)18-32(41)47-31(27)19-26)34(43)40-35(44)29(16-22(3)4)38-33(42)30(17-23(5)6)39-36(45)46-20-25-11-9-8-10-12-25/h8-14,18-19,21-23,28-30,37H,15-17,20H2,1-7H3,(H,38,42)(H,39,45)(H,40,43,44)/t28-,29-,30-/m0/s1 |

Clé InChI |

WYINEYKFNBTACN-DTXPUJKBSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |

SMILES isomérique |

CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CC(C)C)C(=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 |

SMILES canonique |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |

Apparence |

Assay:≥98%A solid |

Key on ui other cas no. |

152015-61-7 |

Synonymes |

enzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide Z-Leu-Leu-Leu-4-methylcoumaryl-7-amide ZLLL-MCA |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.